molecular formula C26H30N2O5S B2645706 Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-3-carboxylate CAS No. 897624-35-0

Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-3-carboxylate

Cat. No. B2645706
CAS RN: 897624-35-0
M. Wt: 482.6
InChI Key: PUNZGCNOQQJZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C26H30N2O5S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4-yl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism

  • Orexin Receptor Antagonists : A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the comprehensive metabolic pathways such compounds undergo in humans, including oxidation and conjugation processes. These processes are crucial for understanding how drugs are metabolized and eliminated from the body, informing dosing and safety profiles (Renzulli et al., 2011).

Diagnostic Imaging

  • Sigma Receptor Scintigraphy : Research into N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary breast tumors in humans showcases the use of complex molecules in diagnostic imaging. These compounds bind to specific receptors overexpressed in cancer cells, offering potential pathways for early detection and treatment planning (Caveliers et al., 2002).

Neurological Disorders

  • GABA A Receptor Agonists : The study on the metabolism and disposition of a γ-aminobutyric acid type A (GABAA) receptor partial agonist provides insights into the pharmacokinetics of drugs targeting the CNS. Understanding the metabolic pathways of such compounds is critical for developing treatments for neurological disorders (Shaffer et al., 2008).

Antitumor Activity

  • Camptothecin Derivatives : Investigations into CPT-11, a camptothecin derivative, for the treatment of non-small-cell lung cancer reveal how modifications to chemical structures can enhance antitumor activity and reduce toxicity. These studies inform the development of more effective cancer therapies (Negoro et al., 1991).

properties

IUPAC Name

ethyl 1-[3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5S/c1-4-18-8-11-21(12-9-18)34(30,31)24-16-27-23-13-10-20(32-3)15-22(23)25(24)28-14-6-7-19(17-28)26(29)33-5-2/h8-13,15-16,19H,4-7,14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNZGCNOQQJZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC(C4)C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[3-(4-ethylbenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate

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